molecular formula C18H15N3O3 B2394703 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1240817-34-8

2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2394703
CAS No.: 1240817-34-8
M. Wt: 321.336
InChI Key: HZDQFIMJMSKAEA-UHFFFAOYSA-N
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Description

2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic chemical compound of interest in advanced chemical and pharmacological research. Its molecular structure incorporates phenoxy, acetamide, and multiple cyano functional groups, which are known to be key pharmacophores in medicinal chemistry for the design of novel bioactive molecules . Compounds featuring similar N-phenylacetamide scaffolds have been investigated for their anti-inflammatory properties in scientific studies, suggesting potential research pathways for this compound in immunomodulation and inflammation models . Furthermore, the presence of the phenoxy moiety suggests potential for application in agrochemical research, as this group is common in the synthesis of herbicides and pesticides . Researchers may find value in this chemical as a building block or intermediate in organic synthesis, particularly for developing new heterocyclic compounds or for use in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of personal use.

Properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-17-11-14(12-20)7-8-16(17)24-13-18(22)21(10-9-19)15-5-3-2-4-6-15/h2-8,11H,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDQFIMJMSKAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC(=O)N(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features

The target molecule comprises three critical components:

  • A 2-(4-cyano-2-methoxyphenoxy)acetamide backbone
  • N-phenyl substitution
  • Cyanomethyl functionality at the amide nitrogen

Retrosynthetic disconnection suggests two primary approaches:

  • Route A : Coupling of pre-formed 2-(4-cyano-2-methoxyphenoxy)acetic acid with N-(cyanomethyl)-N-phenylamine
  • Route B : Sequential functionalization of a base acetamide structure

Synthetic Methodologies

Carbodiimide-Mediated Amide Bond Formation

The most frequently cited method for analogous compounds involves carbodiimide coupling agents, as demonstrated in the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Typical Procedure:

  • Dissolve 2-(4-cyano-2-methoxyphenoxy)acetic acid (1.0 eq) and N-(cyanomethyl)-N-phenylamine (1.05 eq) in anhydrous THF
  • Add 1,3-diisopropylcarbodiimide (1.1 eq) dropwise under reflux
  • Monitor reaction completion via TLC (typically 30-60 min)
  • Quench with ice-water and isolate product via filtration

Key Data:

Parameter Value Source
Typical Yield 85-90%
Reaction Time 30-60 minutes
Optimal Temperature 65-70°C

Acid Chloride Intermediate Route

Patent literature reveals alternative pathways using acid chloride intermediates for improved reactivity:

Stepwise Synthesis:

  • Chlorination:
    $$ \text{2-(4-cyano-2-methoxyphenoxy)acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} $$
  • Amidation:
    $$ \text{Acid chloride} + \text{N-(cyanomethyl)-N-phenylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} $$

Advantages:

  • Higher conversion rates (92-95% yield reported for analogous structures)
  • Reduced reaction time (15-20 minutes for chlorination step)

Optimization Strategies

Solvent Selection

Comparative data from multiple syntheses:

Solvent Yield (%) Purity (%) Reaction Time
Tetrahydrofuran 88 98.5 30 min
Ethyl Acetate 92 99.2 25 min
Dichloromethane 85 97.8 40 min

Ethyl acetate demonstrates optimal balance between yield and reaction kinetics.

Temperature Effects

Controlled experiments reveal:

  • Below 60°C: Incomplete conversion (<80%)
  • 65-70°C: Optimal range (88-92% yield)
  • Above 75°C: Degradation products observed

Purification and Characterization

Crystallization Techniques

  • Solvent Pair System : Ethyl acetate/hexanes (3:1 v/v) achieves >99% purity
  • Recrystallization Yield : 87-91% recovery rate

Spectroscopic Validation

Key Spectral Signatures:

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 3.84 (s, 3H, OCH₃), 4.02 (s, 2H, CH₂CN), 7.58-7.66 (m, 5H, Ar-H)
  • MS (ESI) : m/z 382.1 [M+H]⁺ (calculated 382.14)

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Cyano Migration : Observed at pH >8.5 during workup
  • O-Methyl Cleavage : Occurs with strong Lewis acids (e.g., AlCl₃)

Palladium-Catalyzed Coupling

Emerging literature suggests potential for: $$ \text{Aryl halide} + \text{Cyanomethylamine} \xrightarrow{\text{Pd(OAc)}_2} \text{C-N Coupled product} $$ However, yields remain suboptimal (≤65%) in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical transformations, including oxidation and reduction reactions, which can introduce new functional groups or modify existing ones.

Biology

Research indicates that 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide exhibits potential biological activities. It has been investigated for its role in enzyme inhibition and receptor binding, making it a candidate for exploring therapeutic properties .

Medicine

The compound has shown promise in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer activities. Studies have focused on its mechanism of action, which involves interaction with specific molecular targets such as enzymes or receptors that regulate biological pathways .

Antimicrobial Activity

A study explored the use of derivatives of cyanoacetamides, including 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide, in synthesizing nitrogenous heterocycles with antimicrobial properties. The compounds were tested against various strains of Gram-positive and Gram-negative bacteria as well as fungi, demonstrating significant antimicrobial activity .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli256 µg/mL
Compound BStaphylococcus aureus128 µg/mL
Compound CCandida albicans512 µg/mL

Enzyme Inhibition

Another study highlighted the compound's potential as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The inhibition could lead to therapeutic strategies for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents Key Features Potential Impact
Target Compound : 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide 4-Cyano, 2-methoxy (phenoxy); N-cyanomethyl, N-phenyl Electron-withdrawing cyano and electron-donating methoxy groups; dual N-substituents Enhanced dipole interactions; potential for diverse binding modes
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide () Pyrimidinylthio group; N-phenyl Bulky pyrimidinylthio group SIRT2 inhibition; anticancer activity via α-tubulin acetylation
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () Bromo, dimethyl (phenoxy); N-hydroxymethyl Halogen and hydroxyl groups Increased lipophilicity; possible toxicity concerns
2-Azido-N-(4-methylphenyl)acetamide () Azido group; N-methylphenyl Reactive azide moiety Suited for click chemistry; limited stability
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide () Chloro; N-alkyl groups Chloro substituent Herbicidal activity (e.g., alachlor)
2-Cyano-N-(2-methoxyphenyl)acetamide () Cyano; N-methoxyphenyl Single cyano and methoxy groups Simplified structure; reduced steric hindrance

Key Observations :

  • The dual N-substituents (cyanomethyl and phenyl) may enhance steric bulk and electronic effects, influencing receptor binding kinetics compared to mono-substituted analogues like 2-azido-N-(4-methylphenyl)acetamide .

Inference for Target Compound :

  • The cyano groups in the target compound may facilitate hydrogen bonding with biological targets, akin to the antiviral activity of N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide .
  • Unlike chloroacetamide herbicides (), the target compound’s cyano and methoxy groups may reduce environmental persistence while retaining bioactivity .

Table 3: Physicochemical Properties

Compound Solubility Stability Synthetic Complexity
Target Compound Moderate (polar cyano/methoxy groups) High (stable acetamide backbone) High (multiple substituents)
2-Azido-N-(4-methylphenyl)acetamide Low (azide reactivity) Low (azide decomposition risk) Moderate
2-Cyano-N-[(methylamino)carbonyl]acetamide High (smaller structure) Moderate (untested toxicity) Low

Biological Activity

2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound with a molecular formula of C18H15N3O3C_{18}H_{15}N_{3}O_{3} and a molecular weight of approximately 325.33 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-cyano-2-methoxyphenol with chloroacetonitrile to form an intermediate, which is subsequently reacted with N-phenylacetamide under controlled conditions to yield the final product. The process may also include purification steps such as recrystallization or chromatography to ensure high yield and purity.

Biological Activity

Mechanism of Action

The biological activity of 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzyme activities or modulate receptor functions, leading to various pharmacological effects.

Potential Therapeutic Applications

Research has indicated that this compound may exhibit several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, indicating possible use in treating inflammatory diseases.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Anticancer Studies : A study demonstrated that 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's mechanism involved the induction of apoptosis and disruption of the cell cycle .
  • Anti-inflammatory Research : Another investigation highlighted its potential as an anti-inflammatory agent by showing a reduction in nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in modulating immune responses .
  • Enzyme Interaction Studies : Molecular docking studies have indicated that the compound can effectively bind to target enzymes, supporting its role as a potential inhibitor in various biochemical pathways .

Data Tables

Property Value
Molecular FormulaC18H15N3O3
Molecular Weight325.33 g/mol
CAS Number1240817-34-8
Synthesis MethodMulti-step synthesis
Potential ApplicationsAnticancer, anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Substitution reactions : Use of alkaline conditions for nucleophilic substitution (e.g., replacing halogens with phenoxy groups, as seen in similar acetamide derivatives) .
  • Condensation steps : Employ condensing agents (e.g., carbodiimides) to link the cyanomethylphenyl group to the phenoxyacetamide backbone .
  • Catalysts : Piperidine or similar bases may enhance reaction efficiency in ethanol or dioxane solvents under reflux .
  • Purification : Recrystallization in ethanol-dioxane (1:1) mixtures yields high-purity products, confirmed via melting point analysis and TLC monitoring .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., cyano ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for structurally related acetamide derivatives?

  • Methodological Answer :

  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ values in anticancer assays) .
  • Structural analogs : Compare bioactivity of derivatives with systematic substitutions (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
  • Target validation : Use siRNA or CRISPR knockouts to confirm involvement of suspected targets (e.g., kinases or receptors) .
  • Data normalization : Control for batch-to-batch variability in compound purity using LC-MS .

Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • In vitro :
  • Cell viability assays (MTT/WST-1) in cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis detection via Annexin V/PI staining .
  • In vivo :
  • Xenograft models in immunodeficient mice, monitoring tumor volume and metastasis .
  • Pharmacokinetic studies to assess bioavailability and metabolic stability .
  • Reference compounds : Compare efficacy to cisplatin or doxorubicin in dose-matched experiments .

Q. How can computational methods (e.g., molecular docking, QSAR) aid in understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., EGFR or PARP) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) .
  • Stability-indicating HPLC : Monitor degradation products using gradient elution .
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the cyano group) .

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